{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 958863-69-9
VCID: VC2910373
InChI: InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3
SMILES: CNCC1=CC(=CC=C1)OC(F)F
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine

CAS No.: 958863-69-9

Cat. No.: VC2910373

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine - 958863-69-9

Specification

CAS No. 958863-69-9
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
IUPAC Name 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine
Standard InChI InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Standard InChI Key YIPIEQYTUDZLEY-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC=C1)OC(F)F
Canonical SMILES CNCC1=CC(=CC=C1)OC(F)F

Introduction

Chemical Identity and Structure

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine is identified by CAS number 958863-69-9 and has a molecular formula of C9H11F2NO. The compound has a molecular weight of 187.19 g/mol and is also known by its IUPAC name 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine . Its structure features three key components: a phenyl ring substituted at the 3-position with a difluoromethoxy group (OCHF2), and a methylaminomethyl group attached to the phenyl ring.

The compound exists in both free base form and as a hydrochloride salt. The hydrochloride salt version (CAS No. 2193066-57-6) has a molecular formula of C9H12ClF2NO and a higher molecular weight of 223.65 g/mol due to the addition of HCl.

Structural Identifiers

The compound can be represented using various chemical identifiers as detailed in the following table:

Identifier TypeValue
Molecular FormulaC9H11F2NO
IUPAC Name1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine
CAS Number958863-69-9
Standard InChIInChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3
SMILESCNCC1=CC(=CC=C1)OC(F)F
Molecular Weight187.19 g/mol

For the hydrochloride salt form:

Identifier TypeValue
Molecular FormulaC9H12ClF2NO
IUPAC Name1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride
CAS Number2193066-57-6
Standard InChIInChI=1S/C9H11F2NO.ClH/c1-12-6-7-3-2-4-8(5-7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H
SMILESCNCC1=CC(=CC=C1)OC(F)F.Cl
Molecular Weight223.65 g/mol

Physical and Chemical Properties

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine possesses several notable physical and chemical properties that influence its behavior in various applications. The compound features a difluoromethoxy group that significantly enhances its lipophilicity compared to similarly structured compounds. This property is particularly important for pharmaceutical applications as it can improve membrane permeability and bioavailability.

The difluoromethoxy group also contributes to the compound's metabolic stability, potentially extending its half-life in biological systems. The presence of fluorine atoms creates a strong electron-withdrawing effect that influences the electronic properties of the aromatic ring, affecting both reactivity and binding interactions with biological targets.

Synthesis Methods

The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps to construct the specific structural features of the molecule. While specific synthesis routes can vary depending on the desired yield and purity, the general approach involves:

  • Formation of the difluoromethoxy group and its attachment to the phenyl ring

  • Introduction of the methylamine moiety

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine, providing context for understanding its unique properties. The following table presents a comparison between this compound and structurally related substances:

CompoundKey Structural DifferenceNotable Properties
3-MethoxybenzylamineContains methoxy group instead of difluoromethoxyLower lipophilicity, different metabolic profile
4-DifluorobenzylamineDifluoro substitution directly on the ring instead of difluoromethoxy groupDifferent electronic effects, altered binding profile
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochlorideAddition of HCl saltImproved water solubility, different crystalline properties
N-[3-(difluoromethoxy)phenyl]-2-methyloxan-4-amineContains oxane ring structureDifferent conformational properties and potential binding modes

The presence of the difluoromethoxy group in {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine distinguishes it from these similar compounds by potentially enhancing lipophilicity and metabolic stability, which may lead to improved bioavailability and reduced toxicity.

Research and Development Applications

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine serves multiple purposes in research settings:

Chemical Research

The compound is valuable for studying:

  • Structure-activity relationships in fluorinated compounds

  • Effects of difluoromethoxy groups on molecular properties

  • Reaction methodologies involving fluorinated substituents

Pharmaceutical Research

In drug discovery, the compound may serve as:

  • A building block for constructing larger molecules with therapeutic potential

  • A chemical probe for investigating biological pathways

  • A structural model for understanding pharmacokinetic effects of fluorination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator